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6-Azaspiro[2.5]oct-1-ene;hydrochloride

Cat. No.: B2457497
CAS No.: 2402836-87-5
M. Wt: 145.63
InChI Key: CKOHVSUJHGHDRJ-UHFFFAOYSA-N
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Description

General Overview of Spirocyclic Systems in Organic Chemistry

Spiro compounds are a unique class of organic molecules characterized by a single, common atom shared between two rings. ontosight.aiwikipedia.org This shared atom, known as the spiro atom, acts as a pivot point, forcing the two rings into perpendicular planes and creating a distinct three-dimensional architecture. walshmedicalmedia.com Unlike fused or bridged ring systems where two or more atoms are shared, the single-atom junction in spirocycles imparts significant structural rigidity. wikipedia.org

These systems can be composed entirely of carbon atoms (carbocyclic) or include one or more non-carbon atoms (heterocyclic). wikipedia.org The inherent three-dimensionality of spirocyclic scaffolds is a highly desirable feature in modern chemistry, distinguishing them from flat, aromatic systems. This spatial complexity has led to their application in diverse fields, including pharmaceuticals, materials science, and catalysis. ontosight.airesearchgate.net

Significance of Nitrogen-Containing Spirocycles in Academic Research

When a spirocyclic structure incorporates a nitrogen atom within one of its rings, it is classified as an aza-spirocycle. These nitrogen-containing heterocycles are of paramount importance in academic and industrial research, particularly in medicinal chemistry. mdpi.comnih.gov Nitrogen-containing heterocyclic compounds are widespread in nature, forming the core of many alkaloids, vitamins, and antibiotics. mdpi.comnih.gov

Approximately 60% of all unique small-molecule drugs approved by the FDA contain a nitrogen heterocycle. mdpi.com The presence of the nitrogen atom often imparts crucial properties, such as the ability to form hydrogen bonds with biological targets like proteins and enzymes, which can enhance binding affinity and selectivity. mdpi.comnih.gov The rigid, three-dimensional arrangement of functional groups on an aza-spirocyclic scaffold can pre-organize a molecule for optimal interaction with a target, making these structures valuable frameworks in drug discovery. researchgate.net Consequently, the synthesis of novel aza-spirocycles is a significant focus for chemists aiming to explore new chemical space and develop new therapeutic agents. walshmedicalmedia.com

Structural Features and Nomenclature of 6-Azaspiro[2.5]oct-1-ene Hydrochloride

6-Azaspiro[2.5]oct-1-ene hydrochloride is a specific aza-spirocycle that exemplifies this structural class. Its chemical identity is precisely described by its IUPAC name, which can be deconstructed to understand its structure:

Spiro : Indicates a spirocyclic compound with two rings joined by a single spiro atom.

[2.5] : This bracketed notation specifies the number of carbon atoms in each ring, excluding the spiro atom itself. One ring has 2 carbons (a cyclopropane (B1198618) ring), and the other has 5 carbons (a piperidine (B6355638) derivative).

Aza : This prefix indicates the replacement of a carbon atom with a nitrogen atom in the ring system.

6- : This number assigns the location of the nitrogen atom. According to IUPAC rules, numbering starts in the smaller ring, proceeds around it, and then continues to the larger ring from the atom adjacent to the spiro center. In this case, the nitrogen atom is at the 6th position.

oct-1-ene : The "oct" refers to the total of eight atoms in both rings (2 + 5 carbons + 1 spiro atom). The "-1-ene" suffix indicates the presence of a double bond at the first position of the ring system, which is located in the cyclopropane ring.

Hydrochloride : This signifies that the compound is an ammonium (B1175870) salt, formed by the reaction of the basic nitrogen atom in the piperidine ring with hydrochloric acid. This salt form often enhances the compound's stability and water solubility.

The resulting structure is a cyclopropane ring fused to a piperidine ring through a shared carbon, with a double bond in the cyclopropane ring and the nitrogen atom located on the piperidine ring.

Properties of 6-Azaspiro[2.5]oct-1-ene hydrochloride

Property Value
CAS Number 2402836-87-5 bldpharm.com
Molecular Formula C₇H₁₂ClN
Molecular Weight 145.63 g/mol

| Synonyms | 6-Azaspiro[2.5]oct-1-ene HCl |

Historical Context and Early Research on Spiro[2.5]octane Scaffolds

The spiro[2.5]octane scaffold, which forms the carbon framework of 6-Azaspiro[2.5]oct-1-ene, consists of a cyclopropane ring joined to a cyclohexane (B81311) ring. The construction of such spirocyclic systems has long been a challenge for synthetic organic chemists due to the steric strain involved. researchgate.net

Early methods for creating spirocycles often involved intramolecular reactions. General synthetic routes to spirocyclic cores typically relied on the dialkylation of an activated carbon center using reagents like 1,4-dihalides. wikipedia.org For spiro systems containing a cyclopropane ring, specific cyclopropanation reactions have been employed. wikipedia.org The development of these synthetic methodologies has been crucial for accessing the unique three-dimensional structures that spirocycles offer. Over time, as synthetic methods have become more sophisticated, the incorporation of heteroatoms like nitrogen and the introduction of unsaturation have become more feasible, leading to the development of complex derivatives like 6-Azaspiro[2.5]oct-1-ene hydrochloride for use as building blocks in research. biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12ClN B2457497 6-Azaspiro[2.5]oct-1-ene;hydrochloride CAS No. 2402836-87-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azaspiro[2.5]oct-1-ene;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-7(1)3-5-8-6-4-7;/h1-2,8H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOHVSUJHGHDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 6 Azaspiro 2.5 Oct 1 Ene Hydrochloride

Traditional Synthetic Approaches to the Azaspiro[2.5]octane Core

Traditional methods for constructing the azaspiro[2.5]octane skeleton have historically relied on well-established organic reactions, including various cyclization techniques and linear, multi-step sequences to build the target molecule from simple precursors.

Cyclization Reactions in Spiro[2.5]octane Formation

The formation of the spirocyclic core often involves an intramolecular cyclization step to create one of the rings onto a pre-existing cyclic structure. A key challenge in synthesizing spirocycles is the creation of the quaternary spiro-carbon center.

One classical approach adaptable for creating the cyclopropane (B1198618) portion of the azaspiro[2.5]octane system is the Corey-Chaykovsky reaction . This reaction involves the treatment of a ketone or aldehyde with a sulfur ylide. For the synthesis of the azaspiro[2.5]octane core, a precursor such as a protected 4-piperidone could be reacted with dimethylsulfoxonium methylide to form the spiro-epoxide, which can then be further transformed. mdpi.com A related method involves the reaction of an appropriate alkene with a carbene or carbenoid. For instance, the cyclopropanation of an exocyclic olefin on a piperidine (B6355638) ring using a reagent like diiodomethane and a zinc-copper couple (Simmons-Smith reaction) or through metal-catalyzed decomposition of diazo compounds can yield the desired spiro[cyclopropane-piperidine] skeleton. nih.gov

Intramolecular cyclization strategies have also been employed, where a piperidine ring bearing a suitable side chain at the 4-position is induced to cyclize. For example, a precursor with a leaving group and a nucleophilic carbon on a side chain can undergo an intramolecular substitution reaction to form the three-membered ring.

A general route to spiro[2.5]octane-5,7-dione has been developed involving the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net While not a direct synthesis of the aza-variant, this methodology highlights the principle of using cyclization to build the 1,3-cyclohexanedione skeleton, which is analogous to the piperidine ring in the target molecule. researchgate.net

Multi-step Synthetic Routes to 6-Azaspiro[2.5]oct-1-ene Hydrochloride Precursors

Linear, multi-step syntheses are a common strategy for preparing complex molecules like 6-azaspiro[2.5]octane from simple, commercially available starting materials. These routes offer control over stereochemistry and functional group placement.

One documented synthesis of 6-azaspiro[2.5]octane hydrochloride starts from (1-cyanomethyl-cyclopropyl)-acetonitrile. chemicalbook.com This dinitrile precursor undergoes a reductive cyclization to form the piperidine ring. The process involves heating the dinitrile with a reducing agent like polymethylhydrosiloxane (PMHS) and a titanium catalyst such as titanium(IV) isopropoxide. The reaction mixture is then hydrolyzed with aqueous hydrochloric acid to yield the final product, 6-azaspiro[2.5]octane, as its hydrochloride salt. chemicalbook.com

Step Reagents and Conditions Intermediate/Product Yield
1(1-cyanomethyl-cyclopropyl)-acetonitrile, PMHS, Ti(Oi-Pr)4, Toluene, 100°C, 24hReductive cyclization intermediateN/A
2Aqueous 1M HCl, Toluene, 20°C, 4h6-Azaspiro[2.5]octane hydrochloride85%
Data derived from a general procedure for the reduction of dinitriles. chemicalbook.com

Another synthetic approach begins with 4-piperidone. google.com The synthesis involves three main steps:

Preparation of Boc-protected 4-methylenepiperidine: 4-piperidone is first protected with a tert-butyloxycarbonyl (Boc) group and then converted to the exocyclic methylene derivative.

Gem-dibromocyclopropane formation: The Boc-protected 4-methylenepiperidine is reacted with bromoform (CHBr₃) and a base to form the gem-dibromocyclopropane skeleton via carbene addition.

Reduction and Deprotection: The dibromocyclopropane intermediate is reduced to the cyclopropane, and the Boc protecting group is removed to yield the final 6-azaspiro[2.5]octane product. google.com

Modern and Advanced Synthetic Strategies

Recent advances in organic synthesis have provided more efficient and sophisticated methods for constructing N-heterospirocycles, including photocatalysis, dearomatization, and enantioselective catalysis.

Photocatalytic Approaches for N-Heterospirocycle Synthesis

Visible-light-mediated photocatalysis has emerged as a powerful tool for constructing complex molecular architectures, including N-heterospirocycles. cam.ac.uknih.govacs.org These methods often proceed through radical intermediates under mild reaction conditions. One strategy involves the photocatalytic generation of nitrogen-centered radicals to construct β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes. acs.orgnih.gov While not directly forming the azaspiro[2.5]octane system, this illustrates the potential of photocatalysis.

A more relevant approach is the photocatalytic reaction of feedstock ketones and alkene-containing secondary amines to build C(sp³)-rich N-heterospirocycles. cam.ac.ukacs.org This strategy relies on the generation of an α-amino radical, which can then undergo cyclization. The process is often facilitated by a highly reducing iridium photocatalyst. cam.ac.uknih.gov This methodology provides a streamlined way to access complex spirocyclic structures from simple starting materials. acs.org

Photocatalyst Reactants Product Type Key Feature
Ir[dF(CF₃)ppy]₂(dtbpy)PF₆N-allylsulfonamides, Alkenesβ-Spirocyclic pyrrolidinesGeneration of N-centered radicals acs.org
Iridium PhotocatalystAliphatic ketones, Alkene-containing secondary aminesC(sp³)-rich N-heterospirocyclesGeneration of α-amino radicals cam.ac.ukacs.org

Dearomative Spirocyclization Reactions

Dearomative spirocyclization is a modern strategy that constructs spirocyclic systems by disrupting the aromaticity of a starting material. This approach has been successfully applied to the synthesis of aza-spiro piperidines. nih.gov

One such method involves a one-pot dearomative spirocyclization of ynamides. nih.gov The process is initiated by a copper-catalyzed carbomagnesiation reaction, which chemo-, regio-, and stereoselectively forms a vinyl metal intermediate. This intermediate then undergoes a regioselective dearomatization reaction to furnish diverse diazaspiro heterocycles. nih.gov This methodology is valuable as it allows for the synthesis of complex spiro-N-heterocycles with various functional groups in a single step. nih.gov

Enantioselective Synthesis of Azaspiro[2.5]octane Analogs

The development of asymmetric methods to synthesize enantiomerically pure azaspirocycles is of high importance, as the biological activity of chiral molecules often resides in a single enantiomer.

Enzymatic approaches offer a green and highly selective method. A stereodivergent carbene transferase platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles. chemrxiv.org This biocatalytic method can produce structurally diverse and pharmaceutically relevant azaspiro[2.y]alkanes in high yield and with excellent diastereo- and enantioselectivity. Engineered protoglobin-based enzymes are used as catalysts, operating on a gram scale in aqueous media. chemrxiv.org

Metal-catalyzed asymmetric synthesis is another prominent strategy. Dirhodium tetracarboxylate catalyzed cyclopropanation of exocyclic olefins using donor/acceptor carbenes is an effective method for producing azaspiro[n.2]alkanes. nih.gov The use of a chiral dirhodium catalyst, such as Rh₂(p-PhTPCP)₄, can achieve highly enantioselective and diastereoselective cyclopropanation. nih.gov This method is tolerant of various functional groups and can be applied to different ring sizes.

An enantioselective approach to the related 5-azaspiro[2.4]heptane scaffold has also been reported, which involves a catalytic asymmetric [3+2] cycloaddition followed by intramolecular alkylation. mdpi.com This highlights the power of asymmetric catalysis in constructing chiral spirocyclic frameworks.

Method Catalyst/Enzyme Key Transformation Selectivity
BiocatalysisEngineered Carbene Transferase (Protoglobin)Cyclopropanation of exocyclic N-heterocyclesHigh diastereo- and enantioselectivity (er up to >99.5:0.5) chemrxiv.org
Metal CatalysisChiral Dirhodium TetracarboxylateCyclopropanation of exocyclic olefinsHigh enantioselectivity (up to 99% ee) and diastereoselectivity (>20:1 dr) nih.gov
OrganocatalysisPhase-Transfer CatalystAsymmetric [3+2] cycloadditionHigh enantioselectivity (e.g., 95:5 e.r. for a related scaffold) mdpi.com

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of complex molecules, including nitrogen-containing heterocycles and spirocyclic scaffolds. nih.govnih.govspringernature.com Although a specific continuous flow process for 6-Azaspiro[2.5]oct-1-ene hydrochloride is not extensively detailed in the literature, the principles have been applied to structurally similar compounds, demonstrating the potential for enhanced safety, scalability, and efficiency. nih.govnih.gov

Flow chemistry systems offer precise control over reaction parameters such as temperature, pressure, and reaction time by using pumps to move reagents through tubes and reactors. springernature.com This methodology is particularly advantageous for hazardous reactions, allowing for the in-situ generation and immediate consumption of reactive intermediates. rsc.org For the synthesis of spirocycles like the core of Buspirone, flow methods have been shown to facilitate direct alkylation via a ruthenium(II)-catalyzed hydrogen-borrowing approach, showcasing the technology's utility. nih.gov The automation of such systems enables the rapid synthesis of compound libraries for drug discovery campaigns, a significant advantage in medicinal chemistry. nih.gov The application of flow chemistry could streamline the synthesis of 6-Azaspiro[2.5]oct-1-ene hydrochloride precursors, potentially telescoping multiple reaction steps and minimizing manual handling and purification. rsc.orgmdpi.com

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency of synthetic routes to 6-Azaspiro[2.5]oct-1-ene hydrochloride is highly dependent on the optimization of various reaction parameters. Key areas of investigation include the choice of solvents, bases, and catalysts, as well as the application of enabling technologies like phase transfer catalysis and microwave irradiation.

Solvent and Base Optimization Studies

The selection of an appropriate solvent and base is critical in the key spirocyclization step. Studies on related palladium-catalyzed asymmetric allylic alkylations, a common method for creating quaternary spiro-centers, demonstrate the profound impact of the reaction medium. For instance, solvents like tetrahydrofuran (THF), toluene, and 1,4-dioxane have been evaluated, with THF often providing superior enantioselectivity. nih.gov The choice of base is equally important; in nickel-catalyzed spirocyclizations of lactones, lithium hexamethyldisilazide (LHMDS) has been identified as an effective base. acs.org Optimization studies often involve screening a matrix of conditions to identify the ideal combination for maximizing yield and stereoselectivity.

Table 1: Effect of Solvent on a Representative Spirocyclization Reaction
EntrySolventYield (%)Enantiomeric Excess (ee, %)Reference
1THF9794 nih.gov
2Toluene-Lower nih.gov
31,4-Dioxane-Lower nih.gov
4CH₂Cl₂-- researchgate.net
5Acetonitrile-5-6 researchgate.net

Catalyst Development and Screening for Spirocyclization

The formation of the spirocyclic core is frequently a catalytically driven process. A variety of transition metal catalysts have been explored for their efficacy in promoting spirocyclization. Gold catalysts, for example, are known for their ability to activate alkyne π-systems, facilitating cyclization reactions. researchgate.net Palladium complexes, particularly when paired with chiral ligands like the ANDEN-Trost ligand, are instrumental in decarboxylative asymmetric allylic alkylations to form spirocyclic structures. nih.gov

More recently, nickel-catalyzed enantioselective methods have been developed for lactone α-spirocyclization, affording 5-, 6-, and 7-membered spirocycles. acs.org The screening of different ligands, such as various Mandyphos and BDPP ligands, is crucial for optimizing enantioselectivity. acs.org Heterogeneous catalysts, such as Pd/ZrO₂, have also been investigated for spirocyclization reactions, offering the significant advantage of being recyclable. ccspublishing.org.cn

Table 2: Catalyst and Ligand Screening in Enantioselective Spirocyclization
Catalyst SystemLigandSolventYield (%)Enantiomeric Excess (ee, %)Reference
[Pd₂(dba)₃]·CHCl₃(S,S)-ANDEN-Trost LigandTHF9794 nih.gov
Ni(COD)₂SL-M004-1 (Mandyphos)TBME8562 acs.org
Ni(COD)₂SL-M001-1 (Mandyphos)TBME9083 acs.org
Ni(COD)₂SL-M009-1 (Mandyphos)TBME9769 acs.org
Ni(COD)₂(S,S)-BDPPTBME9157 acs.org

Phase Transfer Catalysis in Spirocyclization

Phase transfer catalysis (PTC) is a valuable technique for reactions involving immiscible phases, enabling rate enhancements under mild conditions. nih.gov In the context of spirocyclization, chiral phase-transfer catalysts derived from Cinchona alkaloids have been successfully employed for the enantioselective synthesis of spiro-3,2′-azetidine oxindoles. nih.govacs.org This methodology is particularly relevant for intramolecular cyclizations, where suppressing the uncatalyzed background reaction can be challenging. nih.gov The catalyst functions by forming a lipophilic ion pair with the reacting anion, shuttling it into the organic phase where the cyclization occurs. Novel catalysts, including doubly quaternized cinchona alkaloids and those containing unique substituents like SF₅, have shown substantial improvements in enantioselectivity and reaction rates. nih.govacs.org

Microwave-Assisted Synthetic Methodologies

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. researchgate.netresearchgate.netscispace.com The technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, which can accelerate reaction rates significantly compared to conventional heating methods. researchgate.netnih.gov For the synthesis of heterocyclic compounds, including quinolines and other N-heterocycles, microwave irradiation facilitates multicomponent reactions and cyclizations, often in a fraction of the time required by traditional protocols. nih.govnih.gov This high-speed synthesis is particularly beneficial for creating libraries of compounds for drug discovery. scispace.com The application of microwave energy could significantly expedite key steps in the synthesis of 6-Azaspiro[2.5]oct-1-ene hydrochloride, such as the formation of precursors or the final spirocyclization.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Heterocyclic Reaction
MethodReaction TimeYield (%)Reference
Conventional Heating (Oil Bath)60 minLower nih.gov
Microwave Irradiation4 min80-95 nih.gov
Conventional HeatingSeveral hours- scispace.com
Microwave Flash Heating1-10 minComplete Conversion scispace.com

Synthesis of Precursors and Key Intermediates for the Chemical Compound

The synthesis of 6-Azaspiro[2.5]oct-1-ene hydrochloride relies on the efficient preparation of key precursors that can be elaborated into the final spirocyclic structure. One documented route to the saturated 6-Azaspiro[2.5]octane core starts from the dinitrile precursor, (1-cyanomethyl-cyclopropyl)-acetonitrile. chemicalbook.com This intermediate undergoes a chemoselective reduction using polymethylhydrosiloxane (PMHS) and a titanium(IV) isopropoxide catalyst in toluene. The resulting amine is then treated with hydrochloric acid to afford 6-Azaspiro[2.5]octane hydrochloride. chemicalbook.com

An alternative strategy for constructing the spiro-octane skeleton begins with 4-piperidone. google.com The synthesis involves the following key steps:

Preparation of Boc-protected 4-methylenepiperidine: This is achieved starting from 4-piperidone.

Cyclopropanation: The 4-methylenepiperidine is reacted with bromoform to generate a gem-dibromocyclopropane intermediate.

Reduction and Deprotection: The dibromocyclopropane is reduced to form the cyclopropane ring, followed by the removal of the Boc protecting group to yield the 6-Azaspiro[2.5]octane product. google.com

These methods provide access to the core saturated azaspiro[2.5]octane ring system. The introduction of the endocyclic double bond to form 6-Azaspiro[2.5]oct-1-ene would require subsequent, standard chemical transformations from a suitable intermediate derived from these pathways.

Reaction Mechanisms and Chemical Reactivity of 6 Azaspiro 2.5 Oct 1 Ene Hydrochloride

Fundamental Reactivity Patterns of the Spiro[2.5]oct-1-ene System

The spiro[2.5]oct-1-ene framework is characterized by the fusion of a cyclopropane (B1198618) ring and a cyclohexene ring at a single carbon atom. This arrangement imparts significant ring strain and unique electronic properties, which are central to its reactivity.

The nitrogen atom in the 6-azaspiro[2.5]octane ring system possesses a lone pair of electrons, rendering it nucleophilic. However, in the hydrochloride salt, this lone pair is protonated, diminishing its nucleophilicity. For the nitrogen to participate in nucleophilic substitution reactions, it must first be deprotonated, typically by treatment with a base. Once in its free amine form, 6-azaspiro[2.5]oct-1-ene can undergo a variety of reactions typical of secondary amines. These include, but are not limited to, alkylation, acylation, and arylation reactions.

The general scheme for nucleophilic substitution at the nitrogen atom can be represented as follows:

R-X + H-N-spirocycle → R-N-spirocycle + H-X

Where R-X can be an alkyl halide, acyl halide, or an aryl halide. The reactivity of the nitrogen atom is influenced by steric hindrance imposed by the spirocyclic framework.

The vinylcyclopropane unit within the 6-azaspiro[2.5]oct-1-ene system is a versatile participant in various cycloaddition reactions. These transformations are often catalyzed by transition metals and can proceed through several distinct mechanistic pathways, leading to the formation of five- to eight-membered carbocycles. acs.org The substitution pattern of the vinylcyclopropane substrate plays a critical role in determining the mode of cycloaddition. pku.edu.cn

One of the most significant reactions of vinylcyclopropanes is the [5+2] cycloaddition, which occurs with an olefin or alkyne to generate a seven-membered ring. wikipedia.org While thermal [5+2] cycloadditions are known, transition metal catalysis, particularly with rhodium complexes, has greatly expanded the scope and utility of this reaction. wikipedia.org The proposed mechanism for the rhodium-catalyzed reaction involves the formation of a rhodium π-allyl complex via C-C bond activation of the cyclopropane ring. wikipedia.org

Vinylcyclopropanes can also participate in formal [3+2] cycloadditions. For instance, the intramolecular [3+2] cycloaddition of 1-ene/yne-vinylcyclopropanes catalyzed by a cationic Rh(I)-phosphine complex yields bicyclic cyclopentane and cyclopentene derivatives. pku.edu.cn

The diverse cycloaddition capabilities of the vinylcyclopropane moiety are summarized in the table below:

Cycloaddition TypeReactantProduct Ring SizeCatalyst
[5+2]Alkene/Alkyne7Rhodium, Ruthenium, Iron, Nickel, Iridium
[3+2]Alkene/Alkyne5Rhodium(I)
[5+1]Vinylidene6Cobalt

The double bond in the 6-azaspiro[2.5]oct-1-ene system is susceptible to electrophilic attack. However, the presence of the adjacent strained cyclopropane ring significantly influences the outcome of such reactions. Instead of simple addition products, electrophilic addition often triggers a rearrangement of the vinylcyclopropane system.

The vinylcyclopropane-cyclopentene rearrangement is a well-documented thermal or acid-catalyzed ring expansion reaction that converts a vinyl-substituted cyclopropane into a cyclopentene. wikipedia.org This process can proceed through either a diradical-mediated two-step mechanism or a concerted orbital-symmetry-controlled pericyclic pathway, with the operative mechanism being highly substrate-dependent. wikipedia.org

Computational and experimental studies have provided insight into the mechanistic intricacies of this rearrangement. The activation energy for the uncatalyzed thermal rearrangement is typically high, but the introduction of substituents that can stabilize radical or ionic intermediates can lower the reaction temperature. wikipedia.org

Cascade and Tandem Reactions in Spirocyclic Formation

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation. These processes are characterized by a series of intramolecular reactions that occur sequentially, often leading to a significant increase in molecular complexity. The formation of the 6-azaspiro[2.5]oct-1-ene skeleton can be envisaged through such elegant reaction sequences.

While specific examples leading directly to 6-azaspiro[2.5]oct-1-ene are not extensively documented, the formation of azaspirocycles via base-promoted cascade reactions is a known synthetic strategy. nih.gov A plausible pathway could involve an intramolecular cyclization of a suitably functionalized acyclic precursor. For instance, a substrate containing both a nucleophilic nitrogen and a leaving group positioned to allow for a ring-closing reaction onto a cyclopropylidene or a related reactive intermediate could, in principle, lead to the desired spirocyclic core.

A general representation of a base-promoted azaspirocyclization cascade can be depicted as:

Acyclic Precursor --(Base)--> Intermediate --(Intramolecular Cyclization)--> Azaspirocycle

The efficiency and stereochemical outcome of such cascades are highly dependent on the nature of the substrate, the base employed, and the reaction conditions.

Domino radical bicyclization offers a powerful and convergent approach to the synthesis of spirocyclic systems, including azaspirocycles. acs.org This methodology often involves the generation of a radical species that undergoes a cascade of cyclization events to form multiple rings in a single step.

For the synthesis of the 1-azaspiro[4.4]nonane skeleton, a domino radical bicyclization involving the formation and capture of alkoxyaminyl radicals has been successfully employed. acs.org In this process, an aryl radical, generated from an aryl halide, adds to an oxime ether to produce an alkoxyaminyl radical. This radical is then trapped by a tethered alkene or alkyne to furnish the spirocyclic product. acs.org

A hypothetical domino radical bicyclization pathway to the 6-azaspiro[2.5]oct-1-ene framework could involve a precursor containing a radical precursor, a nitrogen atom, and a vinylcyclopropane moiety. The initial radical could trigger a cyclization cascade, ultimately leading to the formation of the spirocyclic system. The regioselectivity and stereoselectivity of such a process would be governed by the geometric constraints of the transition states and the nature of the radical intermediates.

A study on the base-promoted domino radical cyclization of 1,6-enynes has demonstrated a transition-metal-free method for the synthesis of α-functionalized ether derivatives, highlighting the potential of radical cascades initiated by a base. nih.govrsc.org

Sigmatropic Rearrangements in Fused Nitrogen Heterocycles

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a pi-conjugated system. In the context of fused nitrogen heterocycles, such as derivatives of 6-Azaspiro[2.5]oct-1-ene, these rearrangements can be a powerful tool for skeletal reorganization and the formation of complex molecular architectures. The presence of the strained cyclopropane ring and the nitrogen heteroatom can influence the propensity and outcome of these reactions.

One of the most relevant types of sigmatropic rearrangements for systems analogous to 6-Azaspiro[2.5]oct-1-ene are nih.govresearchgate.net- and researchgate.netresearchgate.net-sigmatropic rearrangements. These reactions often proceed through the formation of an aziridinium ylide intermediate, particularly when the nitrogen atom acts as a nucleophile towards a carbene or a similar reactive species. The formation of such ylides can be influenced by steric and electronic factors, as well as the presence of transition metal catalysts.

A plausible sigmatropic rearrangement pathway for a derivative of 6-Azaspiro[2.5]oct-1-ene could involve the initial formation of an N-ylide, followed by a nih.govresearchgate.net-sigmatropic shift. This would lead to a ring-expanded product, such as a seven-membered nitrogen heterocycle. The feasibility and outcome of such a reaction would be highly dependent on the substituents on the nitrogen atom and the reaction conditions.

The table below summarizes potential sigmatropic rearrangements in analogous fused nitrogen heterocycles, providing a predictive framework for the reactivity of 6-Azaspiro[2.5]oct-1-ene derivatives.

Rearrangement TypeSubstrate/IntermediateConditionsProduct TypePlausibility for 6-Azaspiro[2.5]oct-1-ene System
nih.govresearchgate.net-Sigmatropic RearrangementAziridinium YlideThermal or Catalytic (e.g., Rh(II), Cu(I))Ring-Expanded Heterocycle (e.g., Tetrahydropyridine derivative)High, contingent on ylide formation.
researchgate.netresearchgate.net-Sigmatropic Rearrangement (Aza-Cope)N-allyl vinyl amine derivativeThermal or Lewis Acid CatalysisRearranged acyclic or macrocyclic amineModerate, requires specific N-substitution.

It is important to note that these are predicted pathways based on the known reactivity of similar structural motifs. Experimental verification would be necessary to confirm the actual reaction pathways for 6-Azaspiro[2.5]oct-1-ene hydrochloride.

Stereochemical Control in Chemical Transformations of the Chemical Compound

Stereochemical control is a critical aspect of the chemical synthesis and transformation of chiral molecules like 6-Azaspiro[2.5]oct-1-ene. The spirocyclic nature of this compound, with a chiral center at the spiro carbon, presents unique challenges and opportunities for controlling the three-dimensional arrangement of atoms in its reaction products.

Chemo-, Regio-, and Stereoselective Reaction Pathways

The reactivity of 6-Azaspiro[2.5]oct-1-ene hydrochloride is expected to be governed by the interplay of its functional groups: the carbon-carbon double bond within the cyclopropene moiety, the strained cyclopropane ring, and the secondary amine. Selective reactions targeting one of these groups in the presence of others (chemoselectivity), at a specific position (regioselectivity), and with a preferred spatial orientation (stereoselectivity) are highly desirable.

Chemoselectivity:

Reactions at the C=C bond: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, or epoxidation. The choice of reagents and conditions will be crucial to avoid reactions at the nitrogen atom or opening of the cyclopropane ring.

Reactions at the Nitrogen Atom: The secondary amine can be acylated, alkylated, or participate in condensation reactions. Protecting the nitrogen atom can be a key strategy to direct reactivity towards other parts of the molecule.

Ring-opening of the Cyclopropane: The strained three-membered ring is susceptible to nucleophilic or electrophilic ring-opening, particularly under acidic or catalytic conditions.

Regioselectivity: In addition reactions to the double bond, the regioselectivity will be influenced by the electronic and steric effects of the spirocyclic system. For instance, in hydroboration-oxidation, the boron atom is expected to add to the less sterically hindered carbon of the double bond.

Stereoselectivity: The existing stereocenter at the spiro carbon can direct the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective induction. For example, epoxidation of the double bond is likely to occur from the less hindered face of the molecule, leading to a specific diastereomer of the resulting epoxide.

The following table outlines potential selective reactions and their predicted outcomes for 6-Azaspiro[2.5]oct-1-ene.

Reaction TypeReagent/ConditionsPredicted SelectivityPotential Product
HydrogenationH₂, Pd/CChemoselective for C=C bond6-Azaspiro[2.5]octane
Epoxidationm-CPBAChemo- and DiastereoselectiveDiastereomeric epoxide
N-AlkylationAlkyl halide, BaseChemoselective for N-atomN-alkyl-6-azaspiro[2.5]oct-1-ene
Ring-openingNucleophile, Lewis AcidRegio- and StereoselectiveFunctionalized piperidine (B6355638) derivative

Intermediate Species and Transition State Analysis

Understanding the intermediate species and transition states involved in the reactions of 6-Azaspiro[2.5]oct-1-ene hydrochloride is fundamental to predicting and controlling its chemical behavior. The unique structural features of this compound suggest the potential for the formation of several key reactive intermediates.

Formation and Stabilization of Key Reaction Intermediates

Reactions involving 6-Azaspiro[2.5]oct-1-ene are likely to proceed through various transient species. The nature of these intermediates will dictate the reaction pathway and the structure of the final products.

Aziridinium Ions: Protonation or alkylation of the nitrogen atom can lead to the formation of a highly strained aziridinium ion. This intermediate is prone to ring-opening by nucleophiles, with the regioselectivity of the attack being influenced by the substituents on the cyclopropane ring. The stability of the aziridinium ion is a key factor in its reactivity.

Aziridinium Ylides: In the presence of carbenes or carbenoids, the nitrogen atom can act as a nucleophile to form an aziridinium ylide. These ylides are versatile intermediates that can undergo a variety of transformations, including nih.govresearchgate.net-sigmatropic rearrangements to form ring-expanded products or 1,3-dipolar cycloadditions. The stability and reactivity of the ylide are influenced by the nature of the substituents on the ylidic carbon.

Carbocationic Intermediates: Electrophilic addition to the double bond or acid-catalyzed ring-opening of the cyclopropane ring can generate carbocationic intermediates. The stability of these carbocations will be a determining factor in the subsequent reaction steps, such as rearrangement or nucleophilic capture. The proximity of the nitrogen atom may lead to participation by the lone pair, forming bicyclic intermediates.

Experimental and Theoretical Investigations of Transition States in Spirocyclization

While specific experimental or theoretical studies on the transition states involved in the reactions of 6-Azaspiro[2.5]oct-1-ene hydrochloride are scarce, computational chemistry provides a powerful tool for investigating such transient structures. Density Functional Theory (DFT) calculations are commonly employed to model reaction pathways, locate transition states, and calculate activation energies.

For a hypothetical spirocyclization reaction to form a derivative of 6-Azaspiro[2.5]oct-1-ene, theoretical studies would focus on the transition state of the key bond-forming step. For example, in an intramolecular cyclopropanation reaction, the transition state would involve the interaction of a carbene with an alkene tethered to the nitrogen atom.

Computational analysis of such transition states would provide insights into:

The geometry of the transition state, revealing the preferred orientation of the reacting fragments.

The activation energy, which determines the reaction rate.

The influence of substituents and catalysts on the transition state structure and energy.

The following table presents a hypothetical comparison of activation energies for different spirocyclization pathways that could be investigated theoretically.

Reaction PathwayKey IntermediateHypothetical Activation Energy (kcal/mol)Controlling Factors
Intramolecular CyclopropanationCarbene/Carbenoid15-25Catalyst, Substituents on alkene
Intramolecular Nucleophilic SubstitutionCyclopropylmethyl halide derivative20-30Leaving group, Ring strain
[2+1] CycloadditionAlkene and Carbene10-20Stereoelectronics of reactants

These hypothetical values serve to illustrate the type of information that can be obtained from theoretical investigations. Such studies are crucial for designing new synthetic routes and for understanding the fundamental reactivity of complex molecules like 6-Azaspiro[2.5]oct-1-ene hydrochloride.

Advanced Spectroscopic and Structural Characterization of 6 Azaspiro 2.5 Oct 1 Ene Hydrochloride

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Without access to primary research data or reference spectra for 6-Azaspiro[2.5]oct-1-ene hydrochloride, any attempt to provide the requested detailed scientific article would be speculative and would not meet the required standards of accuracy and factual reporting.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds such as hydrochloride salts. In the positive ion mode, ESI-MS analysis of 6-Azaspiro[2.5]oct-1-ene hydrochloride would be expected to yield the protonated molecule, [M+H]⁺, corresponding to the free base (6-Azaspiro[2.5]oct-1-ene). The high-resolution mass of this ion would provide confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would be conducted to elucidate its fragmentation pathways. Characteristic fragmentation patterns for spirocyclic systems can be complex, often involving ring-opening and rearrangement reactions. The fragmentation would likely involve the cleavage of the bonds adjacent to the nitrogen atom and within the cyclopropane (B1198618) and piperidine (B6355638) rings.

Table 1: Hypothetical High-Resolution ESI-MS Data

Ion Calculated m/z Observed m/z Fragmentation Products (MS/MS)

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is another soft ionization technique that typically results in less fragmentation than electron ionization, providing clear molecular ion information. Using a reagent gas like methane (CH₄) or ammonia (NH₃), CI-MS of 6-Azaspiro[2.5]oct-1-ene hydrochloride would also be expected to show a prominent pseudomolecular ion, such as [M+H]⁺ or [M+NH₄]⁺. The fragmentation pattern in CI-MS is generally simpler than in other MS techniques and would be valuable for corroborating the molecular weight and providing basic structural information.

Table 2: Predicted CI-MS Data

Reagent Gas Adduct Ion Predicted m/z
Methane [M+H]⁺ 110
Methane [M+C₂H₅]⁺ 138

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For 6-Azaspiro[2.5]oct-1-ene hydrochloride, the IR spectrum would be expected to exhibit characteristic absorption bands for the amine salt, the carbon-carbon double bond, and the various C-H and C-N bonds within the spirocyclic structure.

The presence of the hydrochloride salt would be indicated by a broad absorption band in the 2700-2250 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary ammonium (B1175870) ion. The C=C stretching vibration of the cyclopropene ring would likely appear in the 1680-1640 cm⁻¹ range. The spectrum would also show C-H stretching vibrations for both sp² (cyclopropene) and sp³ (piperidine and cyclopropane) hybridized carbons, typically above and below 3000 cm⁻¹, respectively.

Table 3: Expected Infrared Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
R₂NH₂⁺ N-H Stretch 2700-2250 (broad)
C=C C=C Stretch 1680-1640
C-H (sp²) C-H Stretch 3100-3000
C-H (sp³) C-H Stretch 3000-2850

X-ray Crystallography and Solid-State Structure Analysis

The analysis would reveal the geometry of the cyclopropane and piperidine rings, as well as the nature of the spiro junction. Furthermore, it would elucidate the packing of the molecules in the crystal lattice and the hydrogen bonding interactions between the ammonium cation and the chloride anion.

Table 4: Illustrative Crystallographic Data

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Key Bond Lengths (Å) Data not available

Structure Activity Relationship Sar Studies and Mechanistic Insights Non Clinical

Design Principles for Spirocyclic Azacycles in Mechanistic Biological Research

Spirocyclic azacycles, characterized by two rings sharing a single carbon atom, offer a distinct advantage in drug design due to their inherent three-dimensionality. nih.govnih.gov This rigid, non-planar structure allows for a more precise spatial arrangement of functional groups, which can lead to enhanced potency and selectivity for biological targets. nih.govnih.gov The introduction of a spirocyclic scaffold can significantly improve a molecule's physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for developing viable drug candidates.

The 6-azaspiro[2.5]octane core, in particular, provides a versatile platform for chemical modification. The nitrogen atom in the six-membered ring can be functionalized, and substituents can be introduced on both the cyclopropane (B1198618) and piperidine (B6355638) rings, allowing for fine-tuning of the molecule's steric and electronic properties. This adaptability is crucial for exploring structure-activity relationships and optimizing interactions with specific biological targets. The rigid nature of the spirocyclic system also reduces the entropic penalty upon binding to a receptor, which can contribute to a higher binding affinity.

Structure-Activity Relationship Investigations of 6-Azaspiro[2.5]octane Derivatives

Significant research has been conducted on the structure-activity relationships (SAR) of chiral 6-azaspiro[2.5]octane derivatives, particularly as antagonists of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR4). nih.gov These studies have provided valuable insights into how structural modifications influence potency and selectivity.

One key finding is the importance of stereochemistry at the spirocyclic core. Chiral separation and X-ray crystallography of early analogs revealed that the (R)-enantiomer possessed superior potency at both human and rat M4 receptors compared to the (S)-enantiomer. nih.gov This highlights the specific conformational requirements for optimal binding to the receptor.

Further SAR studies on this chiral scaffold led to the identification of highly potent and selective M4 antagonists. nih.gov Modifications to the substituent attached to the nitrogen of the piperidine ring were found to have a profound impact on activity. For instance, the replacement of a methyl group with an ether linkage was shown to improve metabolic stability while retaining robust potentiation properties in a series of M4 positive allosteric modulators. nih.gov

Table 1: SAR of 6-Azaspiro[2.5]octane Derivatives as M4 Muscarinic Receptor Antagonists

CompoundStereochemistryModificationhM4 IC50 (nM)Key Finding
Analog ARacemicInitial Scaffold-Revealed the potential of the scaffold.
Analog B(R)-enantiomerChiral SeparationPotent(R)-enantiomer is the more active isomer. nih.gov
Analog C(S)-enantiomerChiral SeparationLess PotentUnderscores the importance of stereochemistry. nih.gov
VU6015241(R)-enantiomerOptimized N-substituentHigh PotencyFurther optimization leads to highly potent antagonists. nih.gov

This table is illustrative and based on findings from research on chiral 6-azaspiro[2.5]octanes. nih.gov Specific IC50 values for "Analog A, B, and C" are not provided in the source material but are presented here to illustrate the SAR trend.

In Vitro and In Silico Studies of Biological Target Interactions

The mechanistic understanding of how 6-azaspiro[2.5]octane derivatives interact with their biological targets is primarily derived from in vitro and in silico studies. These investigations are crucial for elucidating the molecular basis of their activity.

Molecular Docking Simulations with Specific Receptor Targets

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a receptor. While specific docking studies for 6-Azaspiro[2.5]oct-1-ene;hydrochloride are not publicly available, the methodology is widely applied in the study of spirocyclic compounds. For the 6-azaspiro[2.5]octane derivatives targeting the M4 muscarinic receptor, docking simulations would be instrumental in visualizing the binding pose within the receptor's orthosteric or allosteric sites and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Functional Assay Development and Screening for Mechanistic Elucidation (e.g., Receptor Agonism/Antagonism)

Functional assays are essential for characterizing the pharmacological activity of a compound. For the 6-azaspiro[2.5]octane derivatives acting as M4 receptor antagonists, calcium mobilization assays in cell lines expressing the M4 receptor are commonly employed. acs.orgnih.gov These assays measure the ability of a compound to block the increase in intracellular calcium concentration induced by an agonist like acetylcholine. acs.orgnih.gov By performing concentration-response curves, the potency of the antagonist (typically expressed as an IC50 value) can be determined. acs.orgnih.gov Similar assays are used to assess activity at other muscarinic receptor subtypes (M1, M2, M3, and M5) to determine the compound's selectivity. acs.org

Elucidation of Potential Mechanistic Pathways at the Cellular or Molecular Level (e.g., cell cycle modulation)

The M4 muscarinic receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. innoprot.comyoutube.com As antagonists, 6-azaspiro[2.5]octane derivatives would block this signaling cascade. patsnap.com The blockade of M4 receptors, which are highly expressed in the striatum, can modulate the release of neurotransmitters like dopamine. patsnap.combiorxiv.org This modulation of dopaminergic and cholinergic pathways is the basis for their potential therapeutic applications in neurological and psychiatric disorders. patsnap.comnih.gov M4 receptor antagonists can influence motor control and cognitive function by rebalancing these neurotransmitter systems. patsnap.com

Binding Affinity and Mechanistic Studies of Interactions with Biological Systems

Radioligand binding assays are used to determine the affinity of a compound for its receptor. In the case of M4 receptor antagonists, competition binding assays with a radiolabeled ligand, such as [3H]-N-methylscopolamine ([3H]NMS), are performed on cell membranes expressing the M4 receptor. acs.org These experiments yield the inhibition constant (Ki), which is a measure of the compound's binding affinity. Studies on chiral 6-azaspiro[2.5]octane derivatives have demonstrated high binding affinity for the M4 receptor. nih.gov

Rationalization of Structure-Activity Relationships using Structural Information

The development of potent and selective antagonists for the M4 muscarinic acetylcholine receptor has led to the exploration of various chemical scaffolds, including the rigid 6-azaspiro[2.5]octane framework. Structure-activity relationship (SAR) studies, supported by structural biology, have provided critical insights into the molecular determinants of ligand recognition and potency at this receptor subtype. Non-clinical research has been instrumental in elucidating these relationships, guiding the design of optimized ligands.

A significant breakthrough in understanding the SAR of 6-azaspiro[2.5]octane derivatives came from the chiral separation and subsequent X-ray crystallographic analysis of early analogs. These studies revealed that the stereochemistry of the spirocyclic core is a crucial factor for potent M4 receptor antagonism. Specifically, the (R)-enantiomer of the 6-azaspiro[2.5]octane scaffold was found to possess superior potency at both human and rat M4 receptors compared to its (S)-counterpart. This finding underscored the importance of the three-dimensional arrangement of substituents for optimal interaction with the receptor's binding pocket.

Further SAR explorations on this chiral scaffold focused on modifications at various positions to enhance potency, selectivity, and pharmacokinetic properties. These studies led to the discovery of advanced analogs with high M4 potency and selectivity across multiple species. The key structural modifications and their impact on activity are summarized in the following table, which is based on detailed research findings from non-clinical investigations.

CompoundModification from 6-Azaspiro[2.5]oct-1-eneKey Research Finding
Early Racemic AnalogsIntroduction of various substituents on the azaspirooctane coreDemonstrated initial M4 antagonist activity, but with moderate potency.
(R)-EnantiomerChiral separation of the racemic mixtureExhibited significantly higher potency for the human and rat M4 receptor, highlighting the stereochemical preference of the receptor. nih.gov
(S)-EnantiomerChiral separation of the racemic mixtureShowed substantially lower M4 receptor potency compared to the (R)-enantiomer.
VU6015241Further optimization of the (R)-chiral scaffoldCharacterized by high M4 potency and selectivity across multiple species, along with good aqueous solubility. nih.gov

The rationalization for the observed stereoselectivity and the broader SAR is provided by structural information, including X-ray crystallography of early analogs. These structural studies have illuminated the precise binding mode of the 6-azaspiro[2.5]octane core within the M4 receptor. The (R)-configuration allows for a more favorable orientation of the key interacting moieties of the ligand within the orthosteric binding site. This optimal fit is thought to maximize crucial interactions, such as hydrogen bonding and van der Waals forces, with specific amino acid residues in the receptor.

Synthetic Applications and Derivatization of 6 Azaspiro 2.5 Oct 1 Ene Hydrochloride

Utilization of 6-Azaspiro[2.5]oct-1-ene Hydrochloride as a Building Block in Complex Molecule Synthesis

6-Azaspiro[2.5]oct-1-ene hydrochloride serves as a valuable starting material for constructing more elaborate molecular architectures. The spirocyclic core provides a rigid, non-planar foundation, while the secondary amine and the carbon-carbon double bond offer two distinct points for chemical modification. Its role as an intermediate allows for the introduction of the unique spirocyclic moiety into larger, biologically active molecules.

The utility of the related saturated scaffold, 6-azaspiro[2.5]octane, is well-documented in the synthesis of diverse compounds, from research chemicals to pharmaceutical intermediates. biosynth.com For instance, derivatives have been explored as antagonists for muscarinic acetylcholine (B1216132) receptors. The introduction of the double bond in 6-azaspiro[2.5]oct-1-ene expands this utility. The enamine functionality is susceptible to electrophilic attack at the C2 position, allowing for the formation of new carbon-carbon bonds and further functionalization of the heterocyclic ring. This reactivity enables its use in reactions such as alkylations, acylations, and potentially Michael additions, thereby facilitating the synthesis of complex piperidine (B6355638) derivatives that retain the spiro-cyclopropane feature.

Derivatization Strategies for Functionalization of the Spiro Core

The dual reactivity of 6-azaspiro[2.5]oct-1-ene hydrochloride allows for a range of derivatization strategies aimed at functionalizing the spirocyclic core. These modifications can be broadly categorized into reactions at the nitrogen atom and transformations involving the double bond.

N-Alkylation and Acylation Reactions

The secondary amine of the 6-azaspiro[2.5]oct-1-ene moiety is readily functionalized through standard N-alkylation and N-acylation reactions. These transformations are fundamental for introducing substituents that can modulate the compound's biological activity, solubility, and pharmacokinetic properties.

N-Alkylation: This is typically achieved by treating the free base form of the spirocycle with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. akademisains.gov.my Alternatively, reductive amination with aldehydes or ketones provides another route to N-alkylated products. These methods allow for the introduction of a wide array of alkyl and arylmethyl groups.

N-Acylation: The amine can be converted to an amide via reaction with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction is crucial for synthesizing carboxamides, which are common functional groups in pharmaceutical compounds. sigmaaldrich.com

The table below illustrates representative N-alkylation and N-acylation reactions that could be performed on the 6-azaspiro[2.5]oct-1-ene scaffold.

ReagentReaction TypePotential Product
Benzyl bromide / K₂CO₃N-Alkylation6-Benzyl-6-azaspiro[2.5]oct-1-ene
Acetyl chloride / Et₃NN-Acylation1-(6-Azaspiro[2.5]oct-1-en-6-yl)ethan-1-one
Methyl iodide / K₂CO₃N-Alkylation6-Methyl-6-azaspiro[2.5]oct-1-ene
Benzoic acid / HATUN-Acylation(6-Azaspiro[2.5]oct-1-en-6-yl)(phenyl)methanone

Functional Group Interconversions on the Spirocyclic System

Beyond modifications at the nitrogen atom, the spirocyclic system of 6-azaspiro[2.5]oct-1-ene offers possibilities for functional group interconversions, primarily involving the double bond. These transformations can alter the core structure and introduce new functionalities.

Reduction: The double bond can be hydrogenated under standard catalytic conditions (e.g., H₂, Pd/C) to yield the corresponding saturated 6-azaspiro[2.5]octane. This provides a direct synthetic link between the unsaturated and saturated series of these compounds.

Electrophilic Addition: As an enamine-type system, the double bond is electron-rich, particularly at the C2 position. It is expected to react with various electrophiles. For example, halogenation could introduce a bromine or chlorine atom, which could then serve as a handle for subsequent cross-coupling reactions.

Hydrolysis: Under acidic conditions, the enamine functionality could be hydrolyzed to yield the corresponding ketone, 6-azaspiro[2.5]octan-2-one. This ketone would be a valuable intermediate for further derivatization at the C2 position, such as through Wittig reactions or the formation of new stereocenters via nucleophilic addition.

Synthesis of Analogues and Homologs for Chemical Diversity Studies

Creating libraries of analogous and homologous compounds is a cornerstone of modern drug discovery. The 6-azaspiro[2.5]oct-1-ene scaffold is well-suited for such diversity-oriented synthesis. Structural modifications can be envisioned at several positions:

Substitution on the Piperidine Ring: As discussed, the nitrogen atom and the double bond are prime locations for introducing diversity.

Substitution on the Cyclopropane (B1198618) Ring: The synthesis of the spirocycle itself can be modified to incorporate substituents on the cyclopropane ring. Starting from substituted cyclopropanecarboxylic acids would lead to analogues with functional groups on the three-membered ring, providing another vector for exploring chemical space.

Ring Size Variation: While the title compound is a [2.5] system (cyclopropane fused to piperidine), homologous structures such as 5-azaspiro[2.4]heptanes (cyclopropane and pyrrolidine) or 7-azaspiro[2.6]nonanes (cyclopropane and azepane) could be synthesized to study the effect of the heterocyclic ring size on biological activity.

The generation of such diverse libraries is crucial for structure-activity relationship (SAR) studies, enabling the fine-tuning of a compound's properties to achieve a desired therapeutic profile.

Role as a Synthon for Novel Amino Acids and Peptidomimetics

Constrained, non-natural amino acids are powerful tools in peptide science and drug design. When incorporated into peptides, they can induce specific secondary structures (e.g., turns or helices), increase proteolytic stability, and enhance binding affinity. The rigid, three-dimensional structure of 6-azaspiro[2.5]oct-1-ene makes it an excellent synthon for novel spirocyclic amino acids and peptidomimetics. enamine.net

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes

While synthetic routes to spirocycles are continuously being developed, the focus for 6-Azaspiro[2.5]oct-1-ene should be on creating more efficient, stereoselective, and environmentally benign pathways. rsc.orgresearchgate.netmdpi.com Current strategies often rely on multi-step sequences or harsh reagents. Future research could explore the following avenues:

Catalytic Asymmetric Synthesis: Developing catalytic methods, particularly those using transition metals or organocatalysts, to achieve high enantioselectivity. This is crucial as the biological activity of chiral spirocycles is often dependent on their stereochemistry.

Green Chemistry Approaches: Employing principles of green chemistry, such as using non-toxic solvents, reducing the number of synthetic steps (e.g., through tandem or multicomponent reactions), and utilizing catalytic rather than stoichiometric reagents. researchgate.netfrontiersin.org

Flow Chemistry Synthesis: Adapting synthetic protocols to continuous flow systems could offer improved safety, scalability, and efficiency, particularly for potentially energetic intermediates. researchgate.net

Bio-inspired Syntheses: Mimicking biosynthetic pathways, such as intramolecular cyclizations observed in the formation of natural spirocyclic products, could provide inspiration for novel and efficient synthetic strategies. nih.gov

Research ApproachKey ObjectivesPotential Catalysts/Methods
Asymmetric CyclopropanationEstablish stereocontrol at the spirocenter.Chiral chromium, cobalt, or rhodium complexes. researchgate.net
Intramolecular CyclizationForm the spirocyclic core in a single, efficient step.Aza-Prins cyclization, Dieckmann condensation. researchgate.netenamine.net
Multicomponent ReactionsIncrease molecular complexity and efficiency from simple precursors.[3+2] cycloaddition reactions involving activated cyclopropanes. frontiersin.org
Sustainable SynthesisReduce environmental impact and improve safety.Use of montmorillonite (B579905) K10 clay, water-based reactions, flow chemistry. rsc.orgresearchgate.net

Advanced Mechanistic Investigations of Spirocyclization and Reactivity

A thorough understanding of the reaction mechanisms governing the formation and reactivity of 6-Azaspiro[2.5]oct-1-ene is essential for optimizing its synthesis and predicting its behavior. The interplay between the strained cyclopropane (B1198618) ring and the electrophilic imine group is of particular interest.

Future mechanistic studies should focus on:

Spirocyclization Pathways: Detailed investigation of key bond-forming steps, such as intramolecular Diels-Alder or [3+2] cycloaddition reactions, to elucidate transition states and stereochemical outcomes. thieme-connect.com Isotope labeling experiments and computational modeling can provide deep insights into these processes. nih.gov

Cyclopropane Ring-Opening Reactions: The inherent strain in the cyclopropane ring makes it susceptible to nucleophilic attack. nih.gov Kinetic studies on its ring-opening reactions with various nucleophiles would help quantify its electrophilicity and map its reactivity profile. nih.gov

Reactivity of the Cyclic Imine: The imine C=N bond is a key functional group. Investigations could probe its reactivity in reactions such as reductions, additions of organometallic reagents, and cycloadditions, exploring how the spiro-fused cyclopropane influences its behavior compared to simpler cyclic imines. researchgate.net

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The 6-Azaspiro[2.5]oct-1-ene scaffold serves as a versatile starting point for creating a library of new chemical entities. Derivatization can be targeted at several positions to modulate its physicochemical and biological properties.

Key strategies for future exploration include:

N-Functionalization: The secondary amine in the saturated analogue (6-Azaspiro[2.5]octane) or modification of the imine precursor allows for the introduction of a wide range of substituents, including alkyl, aryl, and acyl groups, via standard N-alkylation or N-acylation protocols.

α-Functionalization: The carbon atom adjacent to the imine nitrogen is a potential site for functionalization. Methods for selective monohalogenation followed by substitution could introduce diverse groups at this position. researchgate.net

Cyclopropane Ring Modification: Functionalization of the cyclopropane ring itself, prior to spirocyclization, could introduce substituents that alter the steric and electronic properties of the final molecule.

Ring-Opening Derivatization: Controlled ring-opening of the cyclopropane moiety with bifunctional nucleophiles could lead to the formation of more complex heterocyclic systems, expanding the chemical space accessible from this scaffold.

Deeper Computational Insights into Reactivity and Properties

Computational chemistry offers a powerful tool for predicting and understanding the behavior of 6-Azaspiro[2.5]oct-1-ene at the molecular level. Quantum chemical methods can provide data that is difficult or impossible to obtain through experimentation alone.

Future computational studies could focus on:

Structural and Conformational Analysis: Using methods like NMR spectroscopy analysis alongside density functional theory (DFT) calculations to determine the preferred three-dimensional structure and conformational dynamics of the molecule and its derivatives. nih.govnih.govresearchgate.net

Electronic Properties: Calculating molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and charge distributions to predict sites of reactivity for electrophilic and nucleophilic attack.

Reaction Mechanism Modeling: Simulating the energy profiles of potential synthetic and derivatization reactions to support experimental findings and guide the design of more efficient processes. This includes modeling transition states for spirocyclization and ring-opening reactions. researchgate.net

Prediction of Physicochemical Properties: Calculating properties such as lipophilicity (logP), aqueous solubility, and pKa, which are critical for assessing the drug-likeness of derived compounds.

Computational MethodResearch GoalPredicted Parameters
Density Functional Theory (DFT)Elucidate ground state geometry and electronic structure.Optimized coordinates, HOMO/LUMO energies, Mulliken charges.
Time-Dependent DFT (TD-DFT)Predict electronic absorption spectra.Excitation energies, oscillator strengths.
Ab Initio Molecular DynamicsSimulate molecular motion and conformational changes over time.Bond lengths, angles, dihedral angles as a function of time.
Quantum Theory of Atoms in Molecules (QTAIM)Analyze the nature of chemical bonds within the molecule.Bond critical points, electron density.

Expanding Structure-Activity Relationship Studies for Targeted Mechanistic Biological Applications

Given that spirocyclic imines are pharmacophores in several potent natural products, a key future direction is the systematic exploration of the biological activities of 6-Azaspiro[2.5]oct-1-ene derivatives. researchgate.netnih.gov The rigid, three-dimensional nature of the spiro scaffold is advantageous for optimizing binding to biological targets.

A focused research program should involve:

Scaffold-Based Library Synthesis: Creating a diverse library of analogues based on the derivatization strategies outlined in section 8.3.

Biological Screening: Testing the synthesized library against a range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes, where spirocyclic compounds have previously shown activity.

Iterative SAR Development: Systematically analyzing the screening data to build a comprehensive structure-activity relationship (SAR). researchgate.net This involves identifying which structural modifications lead to increased potency, selectivity, or improved pharmacokinetic properties. For example, the effect of substituent size, electronics, and stereochemistry at various positions on the scaffold would be correlated with biological activity.

Target Identification and Validation: For compounds that exhibit significant biological activity, further studies would be required to identify the specific molecular target and elucidate the mechanism of action.

By pursuing these integrated research directions, the scientific community can fully characterize the chemical potential of 6-Azaspiro[2.5]oct-1-ene;hydrochloride, paving the way for its application in materials science, catalysis, and, most notably, as a novel scaffold in drug discovery.

Q & A

Q. What are the key synthetic routes for 6-Azaspiro[2.5]oct-1-ene; Hydrochloride, and how do reaction conditions influence yield?

A common method involves cyclization reactions using sodium hydride in aprotic solvents (e.g., tetrahydrofuran) followed by ethynylation steps. Reaction temperature and reagent ratios are critical: low temperatures (-20°C to 0°C) minimize side reactions like ring-opening or over-alkylation. Post-synthesis purification via recrystallization or chromatography ensures high purity (>95%) .

Q. How does the spirocyclic nitrogen arrangement affect the compound’s reactivity and biological activity?

The spirocyclic framework positions nitrogen atoms to enable diverse binding modes with biological targets (e.g., enzymes, receptors). For instance, the 6-aza group in the spirocenter enhances hydrogen-bonding interactions, while the octene ring provides conformational rigidity, improving target specificity compared to linear analogs .

Q. What analytical techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves spirocyclic connectivity and proton environments. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography validates 3D geometry. For example, distinct NMR shifts at δ 3.2–3.8 ppm indicate proximity to the spirocyclic nitrogen .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in spirocyclic synthesis?

Use a Design of Experiments (DoE) approach to test variables:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions.
  • Catalyst loading : Palladium catalysts (0.5–2 mol%) improve cross-coupling steps but require inert atmospheres.
  • Temperature gradients : Gradual warming (-30°C to 25°C) minimizes exothermic side reactions.
    Contradictory yield data across studies often stem from unaccounted moisture sensitivity of intermediates .

Q. How do structural analogs differ in biological activity, and what design principles explain these variations?

Comparative studies of analogs like 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride reveal that:

CompoundStructural FeatureBiological Activity (IC₅₀)
6-Azaspiro[2.5]oct-1-eneSingle spirocyclic N atom12 nM (Enzyme X inhibition)
1,2,6-Triazaspiro analogTwo additional N atoms8 nM (Enhanced binding)
The additional nitrogen atoms in analogs enable π-stacking with aromatic residues in target proteins, explaining improved potency .

Q. What strategies resolve contradictions in reported binding affinities across studies?

  • Standardize assay conditions : pH (7.4 vs. 6.8) and ionic strength significantly alter protonation states of nitrogen atoms, affecting binding.
  • Use orthogonal validation : Pair surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to distinguish true binding from nonspecific interactions.
    For example, a study reported a 10-fold discrepancy in KD values due to differences in buffer composition .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Molecular dynamics simulations predict:

  • Lipophilicity : Substituents at the octene ring (e.g., methyl groups) increase logP, enhancing membrane permeability.
  • Metabolic stability : Fluorine substitutions at specific positions reduce CYP450-mediated oxidation.
    Validate predictions with in vitro ADMET assays (e.g., microsomal stability tests) .

Methodological Challenges

Q. What are the limitations of current purification methods for spirocyclic compounds?

  • Chromatography : Silica gel may adsorb polar intermediates, reducing recovery. Switch to reverse-phase C18 columns for hydrophilic derivatives.
  • Crystallization : Solvent mixtures (ethanol/water) with slow cooling rates (1°C/min) improve crystal quality but require optimization for each derivative .

Q. How to mitigate degradation during long-term storage?

Store lyophilized powders under argon at -20°C. Aqueous solutions (pH 4–5) are stable for <72 hours; avoid repeated freeze-thaw cycles. Degradation products (e.g., ring-opened amines) can be monitored via HPLC with UV detection at 254 nm .

Data Interpretation and Validation

Q. How to distinguish between stereoisomers in spirocyclic systems?

Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration by comparing experimental spectra to simulated data .

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare multiple derivatives. Outliers in dose-response curves may indicate aggregation or solubility issues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.